molecular formula C14H8BrClN2O5 B11106190 5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid

5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid

Cat. No.: B11106190
M. Wt: 399.58 g/mol
InChI Key: QVMMYAKEIZPKRO-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid to obtain 5-bromo-2-chlorobenzoic acid . This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The final step involves the acylation of the nitrated intermediate with 2-chloro-5-nitrobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 5-bromo-2-[(2-chloro-5-aminobenzoyl)amino]benzoic acid.

    Oxidation: Formation of quinones or other oxidized derivatives.

Scientific Research Applications

5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and other biomolecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid: can be compared with other similar compounds such as:

The uniqueness of This compound

Properties

Molecular Formula

C14H8BrClN2O5

Molecular Weight

399.58 g/mol

IUPAC Name

5-bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H8BrClN2O5/c15-7-1-4-12(10(5-7)14(20)21)17-13(19)9-6-8(18(22)23)2-3-11(9)16/h1-6H,(H,17,19)(H,20,21)

InChI Key

QVMMYAKEIZPKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

Origin of Product

United States

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